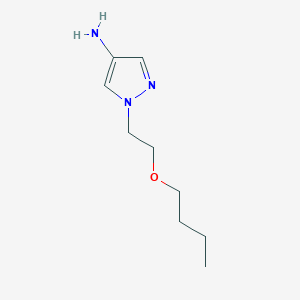
1-(2-Butoxyethyl)-1h-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Butoxyethyl)-1h-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Butoxyethyl)-1h-pyrazol-4-amine typically involves the reaction of 1H-pyrazole-4-amine with 2-butoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Butoxyethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
1-(2-Butoxyethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Butoxyethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butoxyethyl acetate: A related compound with similar structural features.
1-Acetoxy-2-butoxyethane: Another compound with comparable chemical properties.
Uniqueness
1-(2-Butoxyethyl)-1h-pyrazol-4-amine is unique due to its specific pyrazole structure, which imparts distinct chemical and biological properties
Activité Biologique
1-(2-Butoxyethyl)-1H-pyrazol-4-amine is an organic compound characterized by its unique pyrazole structure, with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol. The compound features a butoxyethyl side chain and an amino group at the 4-position of the pyrazole ring, which contribute to its distinctive chemical and biological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other pyrazole derivatives.
Chemical Structure and Properties
The structural arrangement of this compound is critical to its biological activity. The compound's unique features include:
- Pyrazole Ring : An aromatic heterocycle that contributes to various biological activities.
- Butoxyethyl Side Chain : Enhances solubility and interaction with biological targets.
The synthesis typically involves the reaction of 1H-pyrazole-4-amine with 2-butoxyethanol under specific conditions to optimize yield and purity.
Biological Activities
Recent studies have indicated that this compound may possess several biological activities, including:
- Antioxidant Activity : The compound has shown considerable antioxidant properties, which are crucial for combating oxidative stress in biological systems.
- Enzyme Inhibition : It has been evaluated for its potential to inhibit key enzymes such as α-glucosidase and α-amylase, which are important in carbohydrate metabolism.
Comparative Biological Activity Table
| Compound Name | IC50 (µM) α-glucosidase | IC50 (µM) α-amylase | Antioxidant Activity |
|---|---|---|---|
| This compound | TBD | TBD | High |
| Acarbose | 72.58 | 115.6 | Moderate |
| Pyz-1 (Related Pyrazole Derivative) | 75.62 | 119.3 | High |
| Pyz-2 (Related Pyrazole Derivative) | 95.85 | 120.2 | High |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Enzyme Interaction : Molecular docking studies indicate that the compound may bind effectively to active sites of α-glucosidase and α-amylase, inhibiting their activity.
- Radical Scavenging : The antioxidant activity is likely due to the ability of the pyrazole ring to donate electrons, neutralizing free radicals.
Case Studies
Several case studies have highlighted the potential of pyrazole derivatives in drug discovery:
Propriétés
Formule moléculaire |
C9H17N3O |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
1-(2-butoxyethyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-2-3-5-13-6-4-12-8-9(10)7-11-12/h7-8H,2-6,10H2,1H3 |
Clé InChI |
KLZDLMYXGGFYGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCN1C=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















